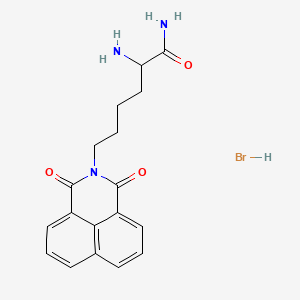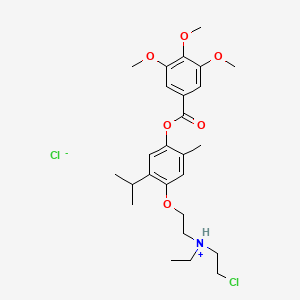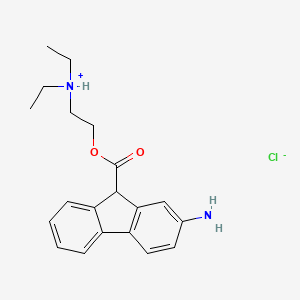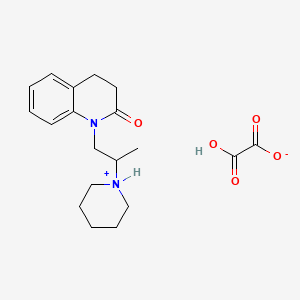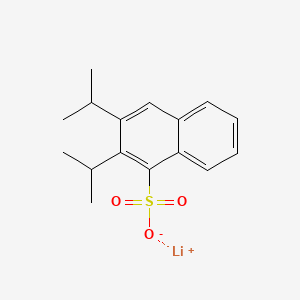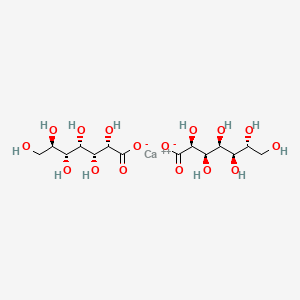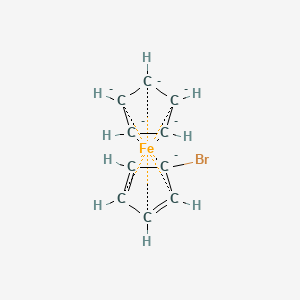
Bromo ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo ferrocene is an organometallic compound consisting of a ferrocene moiety with a bromine atom attached to one of the cyclopentadienyl rings Ferrocene itself is a well-known compound in organometallic chemistry, characterized by its “sandwich” structure where an iron atom is sandwiched between two cyclopentadienyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo ferrocene can be synthesized through several methods. One common approach involves the bromination of ferrocene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the reaction conditions are carefully controlled to achieve selective mono-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is often carried out under an inert atmosphere to prevent unwanted side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions
Bromo ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: This compound can participate in redox reactions, where the ferrocene moiety can be oxidized to ferricenium or reduced back to ferrocene.
Coupling Reactions: The bromine atom can be used as a handle for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides are commonly used.
Oxidizing Agents: For oxidation reactions, agents like ferric chloride or silver salts are employed.
Coupling Reagents: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ferrocenes, while coupling reactions can produce complex organometallic compounds with extended conjugation .
Aplicaciones Científicas De Investigación
Bromo ferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bromo ferrocene depends on its specific application. In catalytic processes, the ferrocene moiety can facilitate electron transfer, while the bromine atom can participate in various chemical transformations. In biological systems, this compound derivatives can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .
Comparación Con Compuestos Similares
Bromo ferrocene can be compared with other similar compounds, such as:
Chloro ferrocene: Similar to this compound but with a chlorine atom instead of bromine.
Iodo ferrocene: Contains an iodine atom, which is larger and more reactive than bromine, leading to different chemical behavior.
Methyl ferrocene: Has a methyl group instead of a halogen, resulting in different electronic and steric properties.
Propiedades
Fórmula molecular |
C10H9BrFe-6 |
|---|---|
Peso molecular |
264.93 g/mol |
Nombre IUPAC |
5-bromocyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q-1;-5; |
Clave InChI |
AMXRLQUISMUNAW-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Br.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


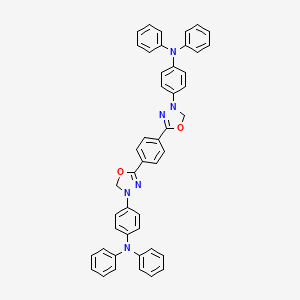
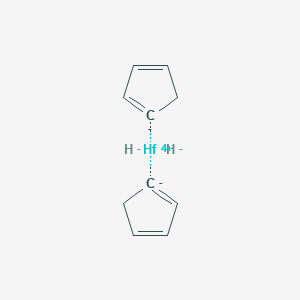
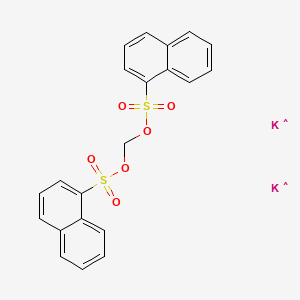
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
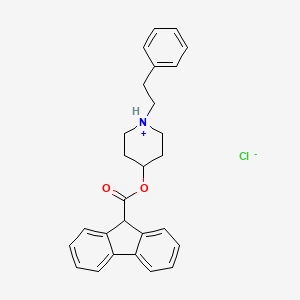
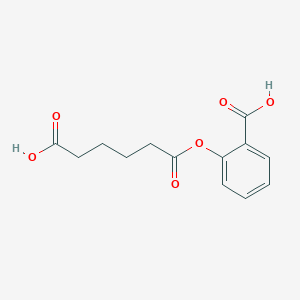
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
